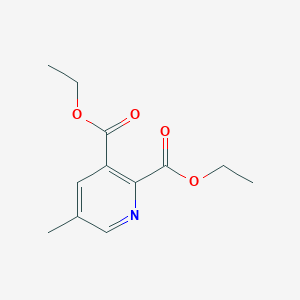

Diethyl 5-methylpyridine-2,3-dicarboxylate

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with specific reagents that allow for the introduction of functional groups or structural modifications. For example, diethylbis(2,2′‐bipyridine)iron/MAO has been noted for its activity as a catalyst in the polymerization of 1,3-dienes, suggesting a methodological approach that could be relevant to synthesizing compounds like diethyl 5-methylpyridine-2,3-dicarboxylate (Bazzini, Giarrusso, & Porri, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to diethyl 5-methylpyridine-2,3-dicarboxylate can be analyzed through various spectroscopic techniques and crystallography. The structural characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, for example, provides a precedent for understanding the structural intricacies of pyridine derivatives, including bond lengths, angles, and molecular conformations (Anuradha et al., 2014).

科学的研究の応用

-

Metal-Organic Frameworks (MOFs)

- Field : Chemistry

- Application : New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid .

- Method : Reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .

- Results : The study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

-

Synthesis of Pyridine Derivatives

- Field : Organic Chemistry

- Application : Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives .

- Method : Aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives .

- Results : The reactions of 3,5-diacetyl-2,6-dimethylpyridine with some hydrazides also provided the respective bishydrazones. The analgesic activity of the obtained derivatives was tested .

-

Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester

- Field : Chemical Kinetics and Catalysis

- Application : The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

- Method : The bromination reaction of MPE was initiated by free radicals, using N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

- Results : The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .

-

Synthesis of New Dihydropyridine Derivatives

- Field : Medicinal Chemistry

- Application : Synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

- Method : The compounds were synthesized following a multistep synthetic route .

- Results : The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .

-

Synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE)

- Field : Chemical Kinetics and Catalysis

- Application : The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material .

- Method : The bromination reaction of MPE was initiated by free radicals, using N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

- Results : The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .

-

Anti-inflammatory and Analgesic Activities

- Field : Medicinal Chemistry

- Application : Synthesis of new diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .

- Method : The compounds were synthesized following a multistep synthetic route .

- Results : The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .

特性

IUPAC Name |

diethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDQHBXPNBCITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473180 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 5-methylpyridine-2,3-dicarboxylate | |

CAS RN |

105151-48-2 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

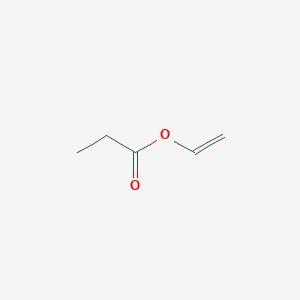

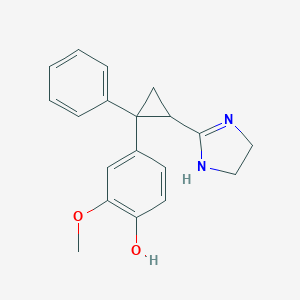

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)